molecular formula C21H18N4O B5521192 4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No.: B5521192
M. Wt: 342.4 g/mol
InChI Key: RKQMAPDBPWKFGD-UHFFFAOYSA-N
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Description

4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is a chemical compound that belongs to the benzotriazole family Benzotriazoles are known for their applications as UV stabilizers, corrosion inhibitors, and in various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, leading to the formation of benzotriazole.

    Substitution Reactions: The benzotriazole core undergoes substitution reactions to introduce the 6-methyl and 2-phenyl groups.

    Amidation: The final step involves the reaction of the substituted benzotriazole with 4-methylbenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzotriazole core.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a UV stabilizer in polymers and coatings to protect materials from UV degradation.

    Biology: Investigated for its potential as a corrosion inhibitor in biological systems.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of high-performance materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide involves its ability to absorb UV light and dissipate the energy as heat, thereby protecting materials from UV-induced degradation. The benzotriazole core plays a crucial role in this process by stabilizing the excited state and preventing the formation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: Known for its UV stabilizing properties.

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Used as a UV stabilizer in coatings and polymers.

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Effective in high-temperature polymer applications.

Uniqueness

4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide stands out due to its specific substitution pattern, which enhances its UV stabilizing efficiency and broadens its application range in various fields.

Properties

IUPAC Name

4-methyl-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-14-8-10-16(11-9-14)21(26)22-18-13-20-19(12-15(18)2)23-25(24-20)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQMAPDBPWKFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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